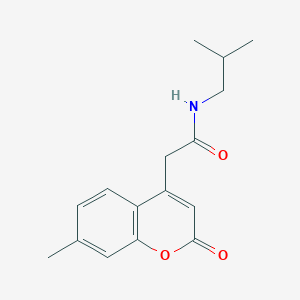
N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a new series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity as a measure of atypical antipsychotic property .Molecular Structure Analysis
The molecular structure of this compound has been characterized in various studies. For example, the X-ray characterization of some new 2-(4-methy-2-oxo-2H-chromen-7yloxy) acetamide derivatives indicated that no polymorphism is observed in the molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in various studies. For instance, the IR, 1H-NMR, 13C-NMR, and MS spectroscopy of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides were reported .Aplicaciones Científicas De Investigación
Synthesis Methods
The research on related coumarin derivatives involves innovative synthetic methods for creating compounds with potential biological activities. For instance, compounds were synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester, leading to a series of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides after a series of reactions including cyclo-condensation and treatment with different aromatic aldehydes (Čačić et al., 2009). This showcases the versatility of coumarin derivatives in chemical synthesis and the potential for creating diverse compounds with varied biological activities.
Antibacterial and Antioxidant Activities
Several studies have highlighted the antibacterial and antioxidant properties of coumarin derivatives. For example, new coumarin derivatives were synthesized and shown to be more active against E. coli, S. aureus, and B. subtilis than standard references, indicating potent antibacterial activity (Hamdi et al., 2012). Additionally, the antioxidant activity of synthesized coumarins was studied using methods like DPPH, hydrogen peroxide, and nitric oxide radical methods, comparing favorably with known antioxidants such as ascorbic acid (Kadhum et al., 2011). These findings highlight the potential of coumarin derivatives, including N-isobutyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, for applications in combating microbial infections and oxidative stress.
Mecanismo De Acción
Direcciones Futuras
The future directions for the research on this compound could involve further exploration of its diverse applications across various fields, including drug discovery, organic synthesis, and molecular biology. Further studies could also focus on its potential therapeutic applications, given its demonstrated biological activity .
Propiedades
IUPAC Name |
2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)9-17-15(18)7-12-8-16(19)20-14-6-11(3)4-5-13(12)14/h4-6,8,10H,7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSQYMGHVQHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)
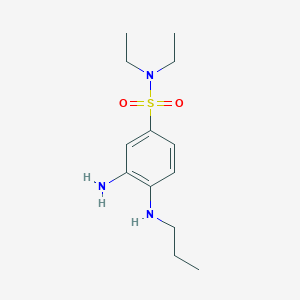
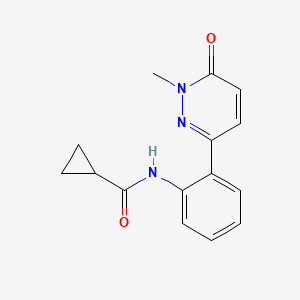
![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)
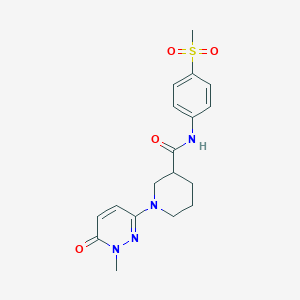
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)
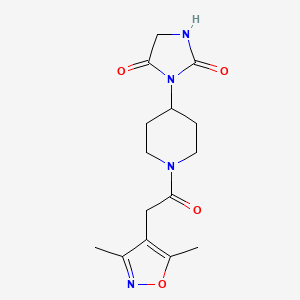
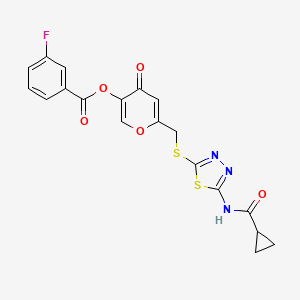
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
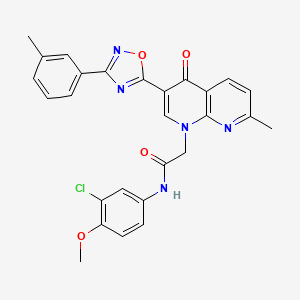
![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)
![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)
